3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane

描述

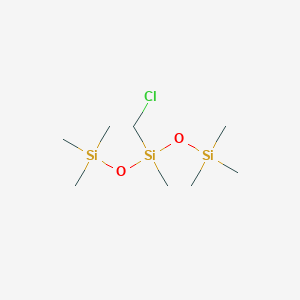

3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane is a chlorinated organosilicon compound featuring a trisiloxane backbone with seven methyl groups and a reactive chloromethyl substituent at the 3-position. This structure imparts unique chemical reactivity, making it valuable as an intermediate in silicone polymer synthesis and functionalization.

属性

IUPAC Name |

chloromethyl-methyl-bis(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H23ClO2Si3/c1-12(2,3)10-14(7,8-9)11-13(4,5)6/h8H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTIFKQBRPAZRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(CCl)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H23ClO2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80499317 | |

| Record name | 3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17201-87-5 | |

| Record name | 3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17201-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Catalytic Reaction Mechanism

The reaction proceeds via acid-catalyzed equilibration, where sulfuric acid facilitates the redistribution of siloxane bonds. The Si–H group in MHSP-202 reacts with HMDO’s trimethylsilyl groups, forming HMTS through a condensation-redistribution mechanism. The stoichiometric ratio of MHSP-202 to HMDO (1:2 to 1:5 by mass) critically influences the Si–H content in the final product.

Process Optimization

Key parameters include:

-

Catalyst loading : 0.1–1.0% w/w of total reactants.

-

Reaction time : 4–8 hours at 25–30°C.

-

Neutralization : Post-reaction treatment with 5% sodium bicarbonate ensures pH stabilization (pH = 7), minimizing residual acidity.

Table 1: Yield and Purity of HMTS Under Varied Conditions

| MHSP-202:HMDO Ratio | Catalyst Loading (%) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1:2 | 0.5 | 4 | 89 | 99.2 |

| 1:3 | 0.5 | 6 | 92 | 99.5 |

| 1:5 | 0.1 | 8 | 85 | 98.8 |

Post-reaction distillation further elevates purity to >99%, as confirmed by gas chromatography.

Challenges in Selective Functionalization

Achieving regioselective chloromethylation at the central silicon atom presents significant hurdles:

-

Steric hindrance : The bulky trimethylsilyl groups adjacent to the Si–H site may impede reagent access.

-

Side reactions : Competing processes, such as Si–O bond cleavage or oxidation, could reduce yield.

-

Catalyst specificity : Platinum-based catalysts may favor hydrosilylation over direct substitution, necessitating ligand engineering for improved selectivity.

Analytical Characterization

Post-synthesis analysis of 3-(chloromethyl)-heptamethyltrisiloxane requires advanced spectroscopic techniques:

-

NMR spectroscopy : NMR confirms the substitution pattern, with the central silicon resonating near -20 ppm for Si–CH2Cl.

-

FT-IR : Absorption at 1250 cm (Si–CH3) and 700 cm (C–Cl) validates functional group incorporation.

-

Mass spectrometry : High-resolution MS identifies the molecular ion peak at m/z 342.1 (M) .

化学反应分析

Types of Reactions: 3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under mild conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

- Substitution reactions yield various functionalized siloxanes.

- Oxidation reactions produce hydroxyl or carbonyl-functionalized siloxanes.

- Reduction reactions result in methyl-substituted siloxanes.

科学研究应用

Applications in Organic Synthesis

3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane serves as a versatile reagent in organic synthesis. Its applications include:

- Silylation Reactions: It is utilized for the silylation of various substrates due to its ability to introduce siloxane groups. This process enhances the stability and reactivity of organic compounds.

- Catalysis in Organic Reactions: The compound acts as a catalyst in reduction reactions and can facilitate platinum-catalyzed aromatic C-H silylation of arenes. This method has been documented for its effectiveness in synthesizing functionalized aromatic compounds .

Case Study: Platinum-Catalyzed Aromatic C-H Silylation

In a study by Murata et al., the use of this compound demonstrated significant efficiency in the platinum-catalyzed silylation of arenes. The reaction conditions were optimized to yield high selectivity and conversion rates for various substituted aromatic compounds .

Applications in Pharmaceuticals

The compound is also significant in pharmaceutical applications:

- Intermediate for Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical agents. The introduction of siloxane groups can enhance the pharmacokinetic properties of drugs.

- Formulation Additives: Its properties make it suitable for use as an additive in drug formulations to improve solubility and bioavailability.

Agricultural Applications

In agriculture, this compound is used as:

- Adjuvant in Pesticides: It functions as an agricultural adjuvant that enhances the efficacy of pesticide formulations. The compound improves the spread and penetration of active ingredients on plant surfaces.

Case Study: Efficacy as an Adjuvant

Research indicates that using this siloxane compound in pesticide formulations significantly increases the absorption rates of herbicides into plant tissues. This enhancement leads to improved control over target pests and weeds .

Industrial Applications

The compound finds utility in various industrial processes:

- Production of Specialty Polymers: It is employed in synthesizing specialty polymers where its siloxane backbone imparts desirable properties such as flexibility and thermal stability.

- Coating Additives: Due to its surfactant properties, it is used in coatings to improve wetting and spreading characteristics.

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Silylation reactions | Enhances stability and reactivity |

| Pharmaceuticals | Intermediate for drug synthesis | Improves pharmacokinetic properties |

| Agriculture | Adjuvant in pesticides | Increases efficacy and absorption |

| Industrial Processes | Specialty polymer production | Imparts flexibility and thermal stability |

| Coatings | Surfactant for improved wetting | Enhances spreading characteristics |

作用机制

The mechanism of action of 3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane involves its ability to undergo various chemical transformations, enabling it to interact with different molecular targets. The chloromethyl group serves as a reactive site for nucleophilic substitution, allowing the compound to form covalent bonds with other molecules. This reactivity is harnessed in applications such as surface modification and the synthesis of functional materials.

相似化合物的比较

Structural and Functional Differences

The trisiloxane family shares a common backbone (Si-O-Si-O-Si) but varies in substituents at the 3-position. Key analogs include:

| Compound Name | Substituent at 3-Position | Key Functional Group Properties |

|---|---|---|

| 1,1,1,3,5,5,5-Heptamethyltrisiloxane | Methyl | Hydrophobic, inert |

| TS-EO12 | Polyether (12 ethoxy groups) | Hydrophilic, surfactant properties |

| 3-Hexylheptamethyltrisiloxane | Hexyl | Lipophilic, emollient |

| Laurylmethicone | Dodecyl | High hydrophobicity, conditioning agent |

| 3-(Chloromethyl)-heptamethyltrisiloxane | Chloromethyl | Reactive, intermediate for synthesis |

Structural Implications :

- The chloromethyl group introduces electrophilic reactivity, enabling nucleophilic substitution (e.g., with amines or alcohols) for further functionalization .

- Polyether (TS-EO12) and alkyl (hexyl/dodecyl) substituents dictate solubility and surface activity. TS-EO12 acts as a nonionic surfactant with temperature-dependent micellization, while alkyl derivatives are used in cosmetics for their lubricating properties .

Physical and Thermodynamic Properties

Data for the parent compound (1,1,1,3,5,5,5-heptamethyltrisiloxane) and selected analogs:

Key Observations :

- The chloromethyl derivative likely has a higher molecular weight (~265–280 g/mol) and boiling point than the parent compound due to the chlorine atom. Its density may exceed 0.9 g/mL, similar to polyether-modified analogs .

- TS-EO12 exhibits temperature-dependent critical micelle concentration (CMC), with micellization becoming more spontaneous at higher temperatures (ΔG°mic = -29.5 kJ/mol at 313 K) .

生物活性

3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane is a siloxane compound that has garnered attention due to its potential biological activities. This article presents a detailed examination of its biological properties, including antimicrobial and anti-inflammatory activities, as well as its applications in various fields.

- Molecular Formula : C7H22ClO2Si3

- Molecular Weight : 222.5 g/mol

- CAS Number : 2895-07-0

- Structure : The compound features a siloxane backbone with chloromethyl and heptamethyl substituents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It was identified as a significant antimicrobial agent in the methanolic extract of Murex tribulus, where it constituted approximately 92.87% of the total antimicrobial compounds detected .

Table 1: Antimicrobial Efficacy of Heptamethyltrisiloxane

| Microorganism | Inhibition Zone (mm) | Concentration (µg/ml) |

|---|---|---|

| Staphylococcus aureus | 15 | 1000 |

| Escherichia coli | 12 | 1000 |

| Candida albicans | 10 | 1000 |

This table summarizes the compound's efficacy against various microorganisms at a concentration of 1000 µg/ml.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were evaluated through proteinase inhibitory activity and lipoxygenase inhibitory assays. The results indicated promising anti-inflammatory effects with inhibition percentages reaching up to 75.42% at a concentration of 1000 µg/ml in the lipoxygenase assay .

Table 2: Anti-inflammatory Activity

| Assay Type | Inhibition Percentage (%) | Concentration (µg/ml) |

|---|---|---|

| Proteinase Inhibitory | 53.50 | 1000 |

| Lipoxygenase Inhibitory | 75.42 | 1000 |

The biological activity of heptamethyltrisiloxane is believed to stem from its ability to interact with cellular membranes and enzymes. The chloromethyl group may enhance its reactivity with biological targets, leading to cytotoxic effects on pathogens while sparing normal human cells .

Case Study 1: Antimicrobial Screening

In a study focusing on the antimicrobial potential of various siloxanes, heptamethyltrisiloxane was tested against clinical isolates of bacteria and fungi. The compound demonstrated significant activity against resistant strains of Staphylococcus aureus, suggesting its potential application in developing new antimicrobial agents for treating infections .

Case Study 2: In Vivo Anti-inflammatory Effects

A study involving animal models assessed the anti-inflammatory effects of heptamethyltrisiloxane in conditions mimicking arthritis. The results showed a marked reduction in inflammation markers and pain scores in treated groups compared to controls, indicating its therapeutic potential for inflammatory diseases .

常见问题

Q. What are the optimal methods for synthesizing 3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane?

The compound is synthesized via hydrosilylation using platinum or rhodium catalysts (e.g., Pt(0)-divinyltetramethyldisiloxane complexes) under inert conditions. Key parameters include:

- Molar ratios of reactants (e.g., allyl alcohol to siloxane precursors) .

- Temperature control (room temperature for hydrosilylation, elevated temperatures for condensation) .

- Purification via silica gel column chromatography with chloroform as the eluent . Optimization tools like Response Surface Methodology (RSM) can refine reaction conditions to maximize yield .

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

- Gas Chromatography (GC): BN-200ms capillary columns separate siloxane derivatives with high resolution, detecting impurities ≤2% .

- NMR Spectroscopy: H and C NMR confirm structural integrity (e.g., methyl group signals at δ 0.08–0.16 ppm) .

- Surface Tension Measurements: Validate surfactant derivatives by assessing critical micelle concentration (CMC) and equilibrium surface tension (e.g., 18.68 mN/m at 293 K) .

Advanced Research Questions

Q. What kinetic and thermodynamic factors influence its reactivity in hydrosilylation reactions?

- Kinetics: Reaction order determination via variable-concentration experiments (e.g., 0.747–1.495 M in toluene) and P NMR monitoring reveal first-order dependence on siloxane concentration .

- Thermodynamics: Adsorption thermodynamics at water-air interfaces (e.g., Gibbs free energy of adsorption: −42.1 kJ/mol for TS-EO12 derivatives) are temperature-dependent, with enthalpy-entropy compensation observed .

- Activation Parameters: Activation energy () and enthalpy () are derived from Arrhenius plots using kinetic data at 288–313 K .

Q. How do catalytic systems affect the efficiency and selectivity of reactions involving this compound?

- Catalyst Choice: Rhodium complexes (e.g., RhCl(PPh)) achieve >99% conversion in hydrosilylation, outperforming Wilkinson’s catalyst in alkyne reactions .

- Ligand Effects: Bulky N-heterocyclic carbene (NHC) ligands enhance selectivity for anti-Markovnikov products .

- Recyclability: Platinum catalysts immobilized in ionic liquids retain >90% yield over 10 cycles, reducing metal leaching .

Q. What methodologies address contradictions in reported surface activity data for silicone surfactants derived from this compound?

Discrepancies in surface tension (e.g., 18–22 mN/m) arise from:

- Impurity levels: Strict purity thresholds (≥98% by GC) minimize variability .

- Measurement protocols: Standardized equilibrium surface tension methods at controlled temperatures (293–313 K) improve reproducibility .

- Polyether chain length: Grafted polyether segments (e.g., EO) reduce CMC variability (78 mg/L vs. 120 mg/L for shorter chains) .

Q. What environmental persistence concerns exist, and how are they assessed?

The parent compound (1,1,1,3,5,5,5-heptamethyltrisiloxane) is classified as a very Persistent and very Bioaccumulative (vPvB) substance under EU REACH . Assessment methods include:

- OECD 307: Biodegradation studies in soil/water systems.

- QSAR modeling: Predict bioaccumulation potential (log >6.5) .

Q. How is this compound utilized in modifying silicone surfactants for alkali resistance?

- Synthesis: Grafting methylpropenyl polyether onto the siloxane backbone via hydrosilylation creates surfactants stable under alkaline conditions (pH 9–12) .

- Testing: Hydrolysis resistance is quantified by monitoring surface tension changes during 60-day storage (≤5% deviation under alkaline conditions) .

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。